molecular formula C17H21N3O2 B2847211 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034237-07-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2847211
CAS RN: 2034237-07-3
M. Wt: 299.374
InChI Key: AQWHFGWSLMJTHO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . The pyrazolo[1,5-a]pyrazine core is found in various bioactive compounds and is of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, along with an isopropylphenyl group and an ethanone group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in it. The pyrazolo[1,5-a]pyrazine core might undergo reactions typical of heterocyclic compounds, while the isopropylphenyl and ethanone groups might undergo reactions typical of aromatic compounds and ketones, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic isopropylphenyl group might increase its lipophilicity, while the presence of the polar ethanone group might influence its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone is a compound involved in diverse synthetic pathways, demonstrating its utility in organic synthesis and chemical research. For example, it has been utilized in the tuning of chemo- and regioselectivities in multicomponent condensations, showcasing its role in the synthesis of complex heterocyclic structures. These protocols highlight the molecule's versatility in enabling the formation of pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones under varying conditions, including microwave or conventional heating, sonication, and the use of different bases or reaction mediators (Chebanov et al., 2008).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of pyrazole and pyrazine, akin to this compound, have been explored for their potential biological activities. For instance, synthesis and evaluation studies of pyrazole chalcones, containing motifs related to this molecule, have identified compounds with promising anti-inflammatory, antioxidant, and antimicrobial properties. These studies demonstrate the compound's relevance in the development of new therapeutic agents, highlighting its role in drug discovery and pharmaceutical research (Bandgar et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds containing a pyrazolo[1,5-a]pyrazine core have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of its potential applications .

properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)14-3-5-16(6-4-14)22-12-17(21)19-9-10-20-15(11-19)7-8-18-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWHFGWSLMJTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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